tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate

Catalog No.
S813981
CAS No.
1346447-18-4
M.F
C13H17ClN2O4
M. Wt
300.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3...

CAS Number

1346447-18-4

Product Name

tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl]carbamate

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17)

InChI Key

ZRAIPVZWCABVSF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2

Tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted pyridine derivative, and a carbamate functional group. The presence of the tert-butyl moiety imparts steric hindrance and enhances the compound's lipophilicity, which can influence its biological activity and solubility properties. The compound features a bicyclic dioxin structure that contributes to its chemical reactivity and potential pharmacological effects.

The chemical reactivity of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate can be attributed to several functional groups within its structure:

  • Carbamate Group: This group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and alcohol.
  • Chloro Group: The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Dioxin Structure: The dioxin moiety may engage in oxidation reactions or serve as a site for electrophilic attack.

The biological activity of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is likely influenced by its structural components. Compounds with similar structural motifs have been studied for various pharmacological properties, including:

  • Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.
  • Cytotoxic Effects: Some compounds with dioxin structures have shown potential as anticancer agents.
  • Neuroactive Properties: The presence of the pyridine ring may suggest activity on neurotransmitter systems.

The synthesis of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate can be approached through several methods:

  • Starting Materials: Begin with 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine as the core structure.
  • Carbamate Formation: React the appropriate amine with an isocyanate derived from tert-butyl alcohol to form the carbamate linkage.
  • Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate may have several applications:

  • Pharmaceutical Development: Given its potential biological activity, it could serve as a lead compound in drug discovery for treating infections or cancer.
  • Chemical Research: It may be used in synthetic organic chemistry as an intermediate or reagent in various reactions.

Interaction studies involving this compound could focus on:

  • Receptor Binding Assays: Investigating how the compound interacts with specific biological receptors.
  • Enzyme Inhibition Tests: Evaluating its potential to inhibit enzymes related to disease pathways.

These studies would provide insights into the mechanism of action and therapeutic potential of tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate.

Several compounds share structural similarities with tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate. Below are some examples:

Compound NameStructural FeaturesUnique Aspects
7-ChloroquinolineChlorine-substituted quinolineKnown for antimalarial properties
Tert-butyl carbamateSimple carbamate with tert-butylCommonly used in organic synthesis
Pyridazinone derivativesPyridine ring with carbonyl groupsExhibits diverse biological activities

The uniqueness of tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate lies in its combination of a chloro-substituted dioxin and a carbamate functionality that may enhance its reactivity and biological profile compared to these other compounds.

XLogP3

2

Dates

Modify: 2023-08-16

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